Lipophilicity Modulation: Computed XLogP3 Advantage Over Pyrazine Analog
The target compound exhibits a computed XLogP3 of 0.4, compared to 0.0 for its direct pyrazine analog (2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrazine), as determined by the PubChem XLogP3 algorithm [1][2]. This +0.4 log-unit increase in lipophilicity, while maintaining identical TPSA (81.8 Ų), suggests a favorable shift in predicted passive membrane permeability without sacrificing polar surface area, a key determinant of oral bioavailability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | Pyrazine analog (CAS 1872817-02-1): XLogP3 = 0.0 |
| Quantified Difference | +0.4 log units |
| Conditions | PubChem XLogP3 3.0 algorithm, 2025 release |
Why This Matters
Higher lipophilicity can enhance passive diffusion across biological membranes, potentially improving cellular uptake and in vivo exposure for intracellular targets.
- [1] PubChem Compound Summary for CID 101638092, 4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 130615794, 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrazine. National Center for Biotechnology Information (2026). View Source
